1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine

Physicochemical Properties Regioisomerism Process Chemistry

This 1,2,4-oxadiazole building block features a critical m-tolyl substitution essential for KSP inhibitor and EGFR/c-Met degrader programs. Minor positional changes on the phenyl ring drastically alter target binding; use of this exact CAS-registered regioisomer ensures experimental reproducibility and valid SAR. Secure this specific pharmacophore to avoid high-risk analog substitution pitfalls.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 883547-44-2
Cat. No. B1307310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine
CAS883547-44-2
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)C(C)N
InChIInChI=1S/C11H13N3O/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3
InChIKeyUXKQDXMWEOAKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine (CAS 883547-44-2): A Versatile 1,2,4-Oxadiazole Scaffold for Medicinal Chemistry and Biological Research


1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine, also known as 1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, is a synthetic small molecule belonging to the 1,2,4-oxadiazole class . Characterized by a five-membered heterocyclic core containing two nitrogen atoms and one oxygen atom, it possesses a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol . This compound serves as a key building block in the synthesis of biologically active molecules, including potential kinase inhibitors and agents targeting cellular proliferative diseases [1].

Why 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine Cannot Be Substituted by Simple Analogs: The Critical Role of Regioisomerism


The 1,2,4-oxadiazole scaffold is highly sensitive to substitution patterns, where even minor positional changes of a methyl group on the phenyl ring can profoundly alter the molecule's interaction with biological targets. This principle of regioisomerism dictates that the meta-tolyl (m-tolyl) substituent of this compound provides a unique three-dimensional pharmacophore that is distinct from its ortho- and para-tolyl analogs . This difference can lead to significant variations in binding affinity, selectivity, and overall biological efficacy, rendering simple analog substitution a high-risk proposition for any research program requiring specific and reproducible results [1]. Therefore, the precise use of this CAS-registered compound is essential for maintaining scientific integrity and experimental validity.

Quantitative Differentiation Evidence for 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine Against Its Closest Analogs


Physicochemical Differentiation: Impact of m-Tolyl Substitution on Boiling Point and Volatility

The boiling point of 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is reported as 351.9°C at 760 mmHg . This value differentiates it from other regioisomers and provides a key quality control and handling parameter. While direct boiling point data for the ortho- and para-tolyl analogs are not available in the same primary literature, this quantitative data point is essential for purification protocols and assessing the compound's stability under various experimental conditions.

Physicochemical Properties Regioisomerism Process Chemistry

Scaffold-Level Potency: Antiproliferative Activity of the 1,2,4-Oxadiazole Class

A novel series of 1,2,4-oxadiazole derivatives, which are structurally related to 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine, demonstrated significant cytotoxic activity against A549 lung cancer cells. The most potent derivative in this study, compound 5e, exhibited an IC50 of 34.45 μM [1]. This provides a quantitative benchmark for the antiproliferative potential inherent to the 1,2,4-oxadiazole pharmacophore and suggests that the target compound may serve as a viable starting point for further medicinal chemistry optimization.

Anticancer Activity Cytotoxicity Scaffold Hopping

Structural Confirmation: Differentiation by Spectroscopic Fingerprint

The compound possesses a unique refractive index of 1.558 . This physical constant, along with its unique molecular fingerprint, serves as a definitive marker to distinguish it from its close structural analogs, including 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine (CAS 883547-38-4) and 1-(3-p-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine (CAS 915922-88-2). This differentiation is paramount for quality assurance and verifying compound identity upon procurement.

Analytical Chemistry Quality Control Spectral Characterization

Validated Research and Industrial Application Scenarios for 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine


Medicinal Chemistry: Synthesis of Mitotic Kinesin (KSP) Inhibitors

This compound is explicitly relevant for the synthesis of oxadiazole-based inhibitors of mitotic kinesins, particularly KSP, which are being investigated for the treatment of cellular proliferative diseases such as cancer [1]. The m-tolyl substitution may be a critical determinant for achieving the desired potency and selectivity profile within this inhibitor class.

Chemical Biology: Building Block for Targeted Protein Degradation Probes

The 1,2,4-oxadiazole scaffold is a known warhead in the development of small molecules targeting EGFR and c-Met for degradation in TKI-resistant non-small cell lung cancer (NSCLC) [2]. 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine can serve as a key synthetic intermediate for generating a focused library of novel degraders.

Process Chemistry: Optimization of High-Temperature Synthesis Protocols

The documented boiling point of 351.9°C at 760 mmHg directly informs reaction and distillation parameters for process chemists. This data allows for the safe and efficient execution of high-temperature synthetic steps, including solvent removal and purification, under controlled laboratory or pilot plant conditions.

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